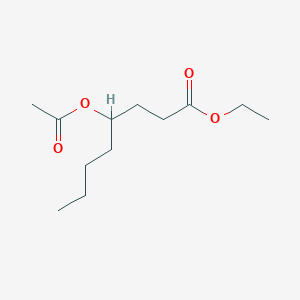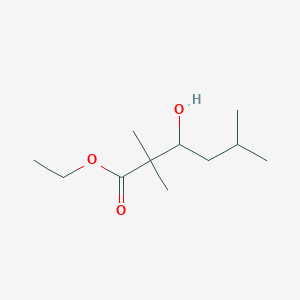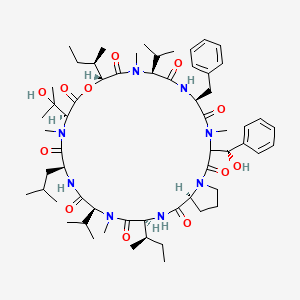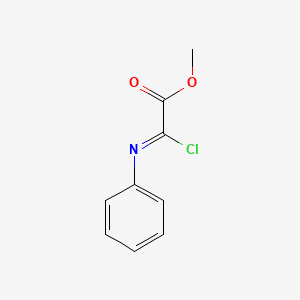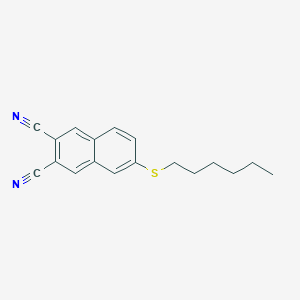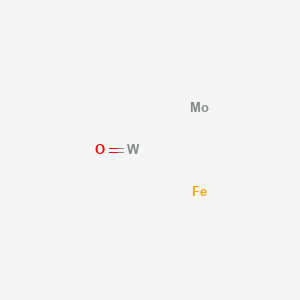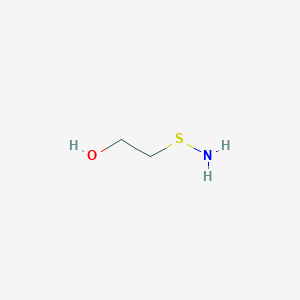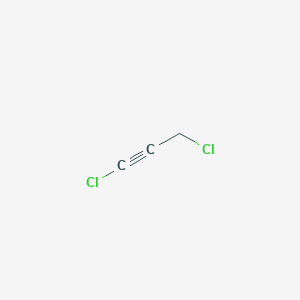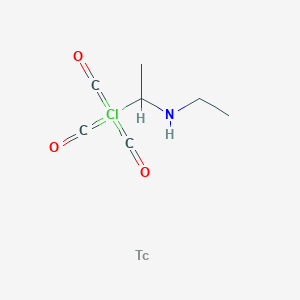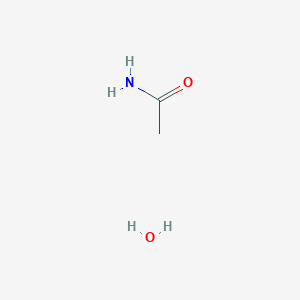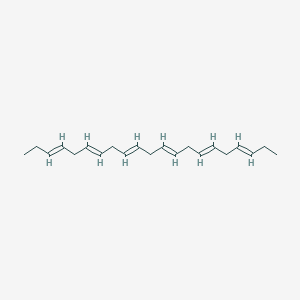
3,6,9,12,15,18-Heneicosahexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15,18-Heneicosahexaene is a polyunsaturated hydrocarbon with the molecular formula C21H32. It is characterized by its six double bonds located at positions 3, 6, 9, 12, 15, and 18. This compound is found in marine planktonic plants and animals and is believed to be derived from docosahexaenoic acid .
Métodos De Preparación
3,6,9,12,15,18-Heneicosahexaene can be isolated from marine planktonic algae and animals. Its structure is established using ultraviolet, infrared, and mass spectrometry in combination with chemical techniques . The compound is likely derived from the corresponding docosahexaenoic acid through decarboxylation
Análisis De Reacciones Químicas
3,6,9,12,15,18-Heneicosahexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can reduce the double bonds to form saturated hydrocarbons.
Substitution: Halogenation can occur at the double bonds, leading to the formation of halogenated derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, halogens for substitution, and oxidizing agents like peroxides for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,6,9,12,15,18-Heneicosahexaene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated hydrocarbons.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Mecanismo De Acción
The mechanism of action of 3,6,9,12,15,18-Heneicosahexaene involves its interaction with biological membranes and lipids. The compound’s polyunsaturated nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Its molecular targets include membrane proteins and enzymes involved in lipid metabolism .
Comparación Con Compuestos Similares
3,6,9,12,15,18-Heneicosahexaene is similar to other polyunsaturated hydrocarbons, such as:
3,6,9,12,15,19,22,25,28-Hentriacontanonaene: A very long chain polyunsaturated hydrocarbon found in marine bacteria.
Docosahexaenoic acid (DHA): A precursor to this compound, commonly found in marine organisms.
The uniqueness of this compound lies in its specific structure and stability within marine organisms, making it a valuable compound for studying marine biology and chemistry .
Propiedades
Número CAS |
127702-72-1 |
|---|---|
Fórmula molecular |
C21H32 |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
(3E,6E,9E,12E,15E,18E)-henicosa-3,6,9,12,15,18-hexaene |
InChI |
InChI=1S/C21H32/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20H,3-4,9-10,15-16,21H2,1-2H3/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+ |
Clave InChI |
AMGFAFLDDFGVIQ-NWUVBWGCSA-N |
SMILES isomérico |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CC |
SMILES canónico |
CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


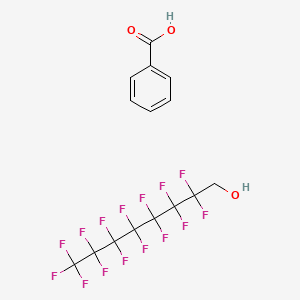
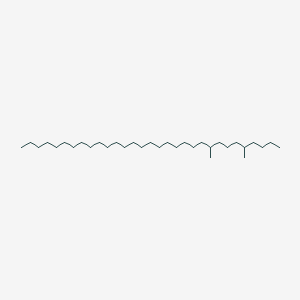
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
